2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate
CAS No.: 50586-80-6
Cat. No.: VC0536141
Molecular Formula: C12H18O5S
Molecular Weight: 274.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50586-80-6 |
---|---|
Molecular Formula | C12H18O5S |
Molecular Weight | 274.34 g/mol |
IUPAC Name | 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 |
Standard InChI Key | PBKGNJXLJQARIN-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC |
Appearance | Solid powder |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a p-toluenesulfonate group linked to a 2-(2-methoxyethoxy)ethyl chain. The tosyl group () acts as an excellent leaving group, while the methoxyethoxyethyl spacer enhances solubility in polar solvents. The canonical SMILES representation is , reflecting the connectivity of the aromatic ring, sulfonate ester, and ether linkages.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate |
CAS Number | 62921-74-8 |
Molecular Formula | |
Molecular Weight | 274.34 g/mol |
InChI Key | PBKGNJXLJQARIN-UHFFFAOYSA-N |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process involving p-toluenesulfonic acid and triethylene glycol monomethyl ether. In a representative procedure:
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Esterification: Triethylene glycol monomethyl ether reacts with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonate ester.
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Purification: The crude product is isolated via liquid-liquid extraction and purified using column chromatography, yielding 80–95% of the target compound.
Industrial Manufacturing
Industrial production optimizes cost and scalability by employing continuous-flow reactors. Key steps include:
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Continuous Esterification: Reactive distillation removes HCl byproduct, enhancing reaction efficiency.
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Solvent Recovery: Methanol and dichloromethane are recycled to minimize waste.
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution
The tosyl group’s electron-withdrawing nature facilitates reactions. For example, in the synthesis of 2-(2-aminoethoxy)ethanol, the compound reacts with potassium phthalimide, displacing the tosylate group to form a phthalimido intermediate .
Stability Under Hydrolytic Conditions
The sulfonate ester is stable in aqueous media at neutral pH but undergoes hydrolysis under acidic or basic conditions. For instance, in 1M HCl, hydrolysis yields p-toluenesulfonic acid and triethylene glycol monomethyl ether.
Physical and Chemical Properties
Solubility Profile
The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in water due to its PEG-like chain.
Table 2: Solubility Data
Solvent | Solubility (g/100 mL) |
---|---|
Dichloromethane | 45.2 |
Water | 3.8 |
Ethanol | 22.1 |
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of −10°C and decomposition onset at 210°C, indicating suitability for reactions below 200°C.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound is pivotal in synthesizing PEGylated drugs. For example, it modifies therapeutic proteins to enhance plasma half-life by conjugating with amine groups via nucleophilic substitution .
Polymer Chemistry
In polymer synthesis, it acts as a chain-transfer agent to control molecular weight distributions. The tosyl group’s leaving ability enables precise termination of growing polymer chains.
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